3-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzoato de metilo

Descripción general

Descripción

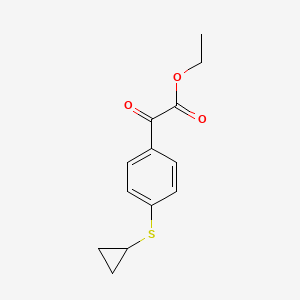

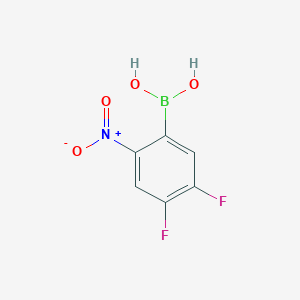

“Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with a benzene ring . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound is obtained through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Chemical Reactions Analysis

The title compounds are boric acid ester intermediates with benzene rings . They are obtained by a three-step substitution reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through the molecular electrostatic potential and frontier molecular orbitals, which are further investigated by DFT .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Los ésteres borónicos son cruciales en la síntesis orgánica, especialmente en reacciones de acoplamiento cruzado como la reacción de Suzuki-Miyaura. Actúan como intermediarios para formar enlaces carbono-carbono, que son fundamentales en la construcción de moléculas complejas .

Aplicaciones Biomédicas

Los ésteres borónicos se han explorado por su potencial en aplicaciones biomédicas. Pueden servir como inhibidores de lipasas, inhibidores del VIH e incluso en sistemas de liberación de fármacos debido a su capacidad para interactuar con moléculas biológicas .

Sensibilización y Detección

La porción éster borónico del compuesto se puede utilizar para desarrollar sensores para detectar varios analitos debido a su capacidad para formar complejos con dioles y bases de Lewis. Esto encuentra utilidad en el monitoreo ambiental y el diagnóstico médico .

Materiales Autocicatrizantes

Los polímeros basados en ésteres borónicos exhiben propiedades autocicatrizantes debido a los enlaces covalentes dinámicos que se forman entre los ácidos borónicos y los dioles. Esto tiene implicaciones para la creación de materiales avanzados para el monitoreo de la salud y los bioimplantes .

Fármacos Terapéuticos

Algunos ésteres borónicos se han incorporado a fármacos terapéuticos debido a sus interacciones únicas con los sistemas biológicos. Se han utilizado en fármacos contra el cáncer y como sondas para detectar especies reactivas de oxígeno .

Biología Química

En biología química, los ésteres borónicos se utilizan como sondas y sensores debido a sus propiedades de unión selectiva. Se pueden utilizar para estudiar procesos biológicos e interacciones a nivel molecular .

Aplicaciones Ambientales

Los ésteres borónicos se pueden emplear en aplicaciones ambientales, como la detección de contaminantes o el seguimiento de los cambios ambientales debido a su sensibilidad a diversas interacciones químicas .

Ciencia de los Materiales

En la ciencia de los materiales, los ésteres borónicos contribuyen al desarrollo de nuevos materiales con propiedades únicas, como mayor durabilidad o capacidad de respuesta a estímulos ambientales .

Propiedades

IUPAC Name |

methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMWSJVNEMEOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675351 | |

| Record name | Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016979-31-9 | |

| Record name | Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how were they confirmed?

A1: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate characterized by a benzene ring core. [] Its structure comprises a methyl benzoate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to the benzene ring. The structure of this compound was confirmed using a combination of spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. [] Additionally, single-crystal X-ray diffraction analysis was employed to determine the crystal structure and perform conformational analyses. []

Q2: How was computational chemistry used to study Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

A2: Density Functional Theory (DFT) calculations were performed to further investigate the molecular structure of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [] These calculations provided insights into the molecular geometry and conformation, which were found to be consistent with the crystal structure obtained from X-ray diffraction. [] Furthermore, DFT was utilized to explore the molecular electrostatic potential and frontier molecular orbitals of the compound, shedding light on its physicochemical properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)

![4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393397.png)

![6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine](/img/structure/B1393400.png)

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)

![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)